molecular formula C11H22N2 B15310988 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine

Cat. No.: B15310988
M. Wt: 182.31 g/mol
InChI Key: DGOWCFMETVLKJD-UHFFFAOYSA-N
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Description

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine is a piperazine derivative characterized by a bulky tetramethylcyclopropyl substituent attached to the piperazine ring.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

1-(2,2,3,3-tetramethylcyclopropyl)piperazine

InChI

InChI=1S/C11H22N2/c1-10(2)9(11(10,3)4)13-7-5-12-6-8-13/h9,12H,5-8H2,1-4H3

InChI Key

DGOWCFMETVLKJD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)N2CCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the desired piperazine derivative . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various purities and quantities, catering to the needs of research and industrial applications .

Chemical Reactions Analysis

Alkylation Reactions

Piperazine derivatives commonly undergo alkylation at nitrogen atoms. For 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine, steric hindrance from the cyclopropane group may direct reactivity toward the less hindered nitrogen.

Example Reaction:

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine+R-XK2CO3,CH3CNN-alkylated product\text{1-(2,2,3,3-Tetramethylcyclopropyl)piperazine} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{N-alkylated product}

  • Reagents: Alkyl halides (e.g., methyl iodide, benzyl chloride)

  • Conditions: Reflux in acetonitrile with potassium carbonate as a base .

  • Regioselectivity: Favors alkylation at the nitrogen opposite to the cyclopropane group due to steric constraints .

Acylation Reactions

The secondary amines of the piperazine ring react with acylating agents to form amides.

Example Reaction:

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine+AcClEt3NN-acylated product\text{1-(2,2,3,3-Tetramethylcyclopropyl)piperazine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-acylated product}

  • Reagents: Acetyl chloride, benzoyl chloride

  • Conditions: Triethylamine as a base in dichloromethane at 0–25°C .

  • Steric Effects: Reduced reaction rates compared to unsubstituted piperazines due to hindered access to the nitrogen.

N-Oxidation

Piperazines undergo oxidation at nitrogen atoms to form N-oxides, though this reaction is less explored for tetramethylcyclopropyl-substituted derivatives.

Example Reaction:

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine+H2O2AcOHN-oxide\text{1-(2,2,3,3-Tetramethylcyclopropyl)piperazine} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{N-oxide}

  • Reagents: Hydrogen peroxide or mCPBA (meta-chloroperbenzoic acid)

  • Conditions: Acetic acid as a solvent at 50–60°C .

Cyclopropane Ring-Opening Reactions

The tetramethylcyclopropyl group may participate in ring-opening reactions under specific conditions, though direct evidence for this compound is limited. Analogs like UR-144 (a cannabinoid receptor agonist with a similar cyclopropane group) show stability under physiological conditions, suggesting minimal spontaneous ring-opening .

Potential Reaction:

Cyclopropane+H+Linear alkene(Under strong acidic conditions)\text{Cyclopropane} + \text{H}^+ \rightarrow \text{Linear alkene} \quad (\text{Under strong acidic conditions})

  • Conditions: Concentrated sulfuric acid or Lewis acids (e.g., BF₃) .

Coordination Chemistry

Piperazine derivatives act as ligands in metal complexes. The tetramethylcyclopropyl group may influence binding modes.

Example Complexation:

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine+CdCl2Cd-piperazine complex\text{1-(2,2,3,3-Tetramethylcyclopropyl)piperazine} + \text{CdCl}_2 \rightarrow \text{Cd-piperazine complex}

  • Geometry: Likely octahedral or tetrahedral, with piperazine acting as a bidentate ligand .

Stability and Reactivity Trends

  • Thermal Stability: The cyclopropane ring is stable under standard conditions but may decompose at >200°C.

  • pH Sensitivity: Stable in neutral to weakly acidic conditions; degrades in strong acids via ring-opening .

Scientific Research Applications

1-(2,2,3,3-Tetramethylcyclopropyl)piperazine is a synthetic compound belonging to the piperazine family, featuring a piperazine ring substituted with a 2,2,3,3-tetramethylcyclopropyl group. This structural modification gives the molecule unique steric and electronic properties, influencing its chemical behavior and biological activity. It is of interest in medicinal chemistry because of its potential psychoactive effects and applications as a designer drug.

Applications in Medicinal Chemistry and Pharmacology

The primary applications of 1-(2,2,3,3-tetramethylcyclopropyl)piperazine are in medicinal chemistry and pharmacology.

Psychoactive Substance

  • 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine is classified as a synthetic cannabinoid that interacts with cannabinoid receptors in the brain. These interactions can lead to physiological effects such as analgesia, sedation, and altered mood and perception.
  • However, research indicates that compounds of this class may induce neurotoxicity and other adverse effects on cellular health, particularly affecting mitochondrial function.

Interaction Studies

  • Interaction studies involving 1-(2,2,3,3-tetramethylcyclopropyl)piperazine focus on its binding affinity and activity at cannabinoid receptors. These studies reveal how structural modifications influence receptor interaction and downstream signaling pathways.

Structural Similarities with Other Compounds

Several compounds share structural similarities with 1-(2,2,3,3-tetramethylcyclopropyl)piperazine.

Compound NameStructure/DescriptionUnique Features
1-(4-Methylpiperazin-1-yl)ethanonePiperazine substituted with a methyl groupCommonly used in research for psychoactive effects
1-(Cyclohexylmethyl)piperazinePiperazine with a cyclohexylmethyl substituentExhibits different pharmacological properties
1-(Naphthalen-1-yl)piperazineNaphthalene moiety attached to piperazineKnown for enhanced binding affinity to cannabinoid receptors
1-(4-Fluorophenyl)piperazineFluorinated phenyl group attached to piperazineIncreased potency due to fluorine substitution

The uniqueness of 1-(2,2,3,3-tetramethylcyclopropyl)piperazine lies in its specific cyclopropane substituent, which provides distinct steric hindrance and electronic characteristics compared to other piperazines. This modification may enhance its selectivity for certain receptors or alter its metabolic pathways significantly compared to structurally similar compounds.

Mechanism of Action

The mechanism of action of 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act on the central nervous system by modulating neurotransmitter receptors. This compound may also interact with enzymes and proteins involved in various biochemical processes .

Comparison with Similar Compounds

Structural Analogues in the Tetramethylcyclopropyl Series

UR-144 [(1-Pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone]
  • Structure : Features a tetramethylcyclopropyl group attached to an indole core, with a pentyl chain at the 1-position of the indole .
  • Pharmacology: Acts as a selective CB2 receptor agonist, with affinity for cannabinoid receptors due to its indole-tetramethylcyclopropyl scaffold .
  • Key Differences: Unlike 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine, UR-144 lacks a piperazine ring. The indole core in UR-144 facilitates π-π interactions with cannabinoid receptors, while the piperazine derivative may exhibit divergent receptor targeting (e.g., serotonergic or dopaminergic systems).
XLR-11 [(1-(5-Fluoropentyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone]
  • Structure : Similar to UR-144 but with a fluorinated pentyl chain .
  • Pharmacology : Enhanced metabolic stability compared to UR-144 due to fluorine substitution. Demonstrates potent CB1/CB2 agonist activity .
  • Key Differences : The fluorinated alkyl chain in XLR-11 increases lipophilicity and resistance to oxidative metabolism, whereas 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine’s piperazine moiety may confer solubility in polar solvents.

Piperazine Derivatives with Aryl Substituents

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
  • Structure : Aryl-substituted piperazine with a trifluoromethyl group at the meta position .
  • Pharmacology : Selective 5-HT1B receptor agonist, inhibits sympathetic nerve discharge (SND) and reduces blood pressure in preclinical models .
  • Comparison: The trifluoromethyl group enhances electron-withdrawing effects, stabilizing receptor interactions.
1-(3-Chlorophenyl)piperazine (mCPP)
  • Structure : Chlorophenyl-substituted piperazine .
  • Pharmacology : Mixed 5-HT1B/2C agonist, associated with locomotor suppression in rats .
  • Comparison : The chlorine atom in mCPP facilitates halogen bonding with receptors, while the tetramethylcyclopropyl group may enhance lipophilicity and blood-brain barrier penetration.

Piperazines with Rigid or Bridged Structures

GBR 12909 [1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine]
  • Structure : Incorporates a piperazine ring with a rigid bis(4-fluorophenyl)methoxyethyl group .
  • Pharmacology : Potent dopamine transporter (DAT) inhibitor with high selectivity over serotonin transporters (SERT) .

Physicochemical and Pharmacokinetic Properties

Compound Substituent LogP* (Predicted) Solubility Metabolic Stability
1-(2,2,3,3-Tetramethylcyclopropyl)piperazine Tetramethylcyclopropyl ~3.5 Low aqueous solubility High (steric hindrance)
UR-144 Indole + pentyl ~4.2 Lipid-soluble Moderate
TFMPP 3-Trifluoromethylphenyl ~2.8 Moderate Moderate
mCPP 3-Chlorophenyl ~2.5 Moderate Low

*LogP values estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of the piperazine core with a tetramethylcyclopropyl group. Key steps include:

  • Nucleophilic substitution : Using alkyl halides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) to attach the cyclopropyl group to piperazine .
  • Catalytic coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) may facilitate coupling reactions in inert solvents like acetonitrile or DMF .
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization improves purity .
    • Critical Parameters : Temperature (often 60–100°C), solvent polarity, and catalyst loading significantly affect reaction efficiency. For example, DMF enhances nucleophilicity but may require rigorous drying to avoid side reactions .

Q. How is the structural conformation of 1-(2,2,3,3-Tetramethylcyclopropyl)piperazine characterized, and what techniques validate its three-dimensional geometry?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For instance, cyclopropyl protons exhibit distinct splitting patterns due to ring strain .
  • X-ray crystallography : Resolves spatial arrangement of the tetramethylcyclopropyl group relative to the piperazine ring, critical for understanding steric effects .
  • Computational modeling : Density Functional Theory (DFT) predicts bond angles and torsional strain, which correlate with experimental data .

Q. What are the standard protocols for assessing the purity of this compound, and how are impurities identified?

  • Methodological Answer :

  • HPLC/GC-MS : Quantifies purity (>95% typical) and detects byproducts (e.g., unreacted piperazine or cyclopropyl intermediates) .
  • Melting point analysis : Sharp melting ranges (e.g., 120–122°C) indicate crystallinity and homogeneity .
  • TLC monitoring : Hexane:ethyl acetate (3:1) systems track reaction progress and isolate impurities during synthesis .

Advanced Research Questions

Q. How does the steric bulk of the tetramethylcyclopropyl group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Comparative assays : Test derivatives with smaller substituents (e.g., methyl vs. cyclopropyl) to evaluate receptor binding. For example, cyclopropyl groups may enhance metabolic stability but reduce solubility .
  • Molecular docking : Simulate interactions with target proteins (e.g., serotonin receptors) to identify steric clashes or favorable hydrophobic pockets .
  • In vitro studies : Measure IC₅₀ values in enzyme inhibition assays; bulkier groups often reduce potency but improve selectivity .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain efficacy gaps .
  • Metabolite identification : LC-MS/MS detects active or toxic metabolites that may alter in vivo outcomes .
  • Dose optimization : Adjust dosing regimens in animal models to account for rapid clearance or tissue distribution issues .

Q. How can computational methods optimize the synthesis pathway to minimize side reactions?

  • Methodological Answer :

  • Reaction pathway simulation : Tools like Gaussian or Schrödinger predict intermediate stability and transition states. For example, cyclopropane ring-opening side reactions can be mitigated by optimizing base strength .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict ideal solvents, temperatures, and catalysts for yield improvement .

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 knockout models : Confirm target specificity by deleting putative receptors and observing response loss .
  • Cryo-EM : Visualize compound binding to macromolecular complexes (e.g., ion channels) at near-atomic resolution .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to refine SAR .

Notes

  • Methodological Focus : Emphasized experimental design, data reconciliation, and advanced analytical techniques.
  • Evidence-Based : Referenced synthesis, characterization, and biological evaluation protocols from peer-reviewed methodologies .

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